(3-(Dimethylamino)phenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone
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Overview
Description
(3-(Dimethylamino)phenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone is a complex organic compound known for its unique chemical structure and properties This compound features a dimethylamino group attached to a phenyl ring, a trifluoromethyl group attached to another phenyl ring, and a morpholino group linked to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Dimethylamino)phenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a dimethylamino group is introduced to a phenyl ring. This is followed by the introduction of a trifluoromethyl group to another phenyl ring through electrophilic aromatic substitution. The final step involves the formation of the morpholino group and its attachment to the methanone moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(3-(Dimethylamino)phenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3-(Dimethylamino)phenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used as a probe to study biochemical pathways and interactions. Its ability to interact with various biomolecules makes it a valuable tool for investigating cellular processes and mechanisms.
Medicine
In medicine, this compound may have potential therapeutic applications. Its unique chemical properties could be harnessed to develop new drugs or diagnostic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its versatility makes it suitable for various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (3-(Dimethylamino)phenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone involves its interaction with specific molecular targets. The dimethylamino and trifluoromethyl groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-(Dimethylamino)phenyl)(2-(4-methylphenyl)morpholino)methanone
- (3-(Dimethylamino)phenyl)(2-(4-chlorophenyl)morpholino)methanone
- (3-(Dimethylamino)phenyl)(2-(4-fluorophenyl)morpholino)methanone
Uniqueness
Compared to similar compounds, (3-(Dimethylamino)phenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone is unique due to the presence of the trifluoromethyl group. This group imparts distinct electronic and steric properties, enhancing the compound’s reactivity and potential applications. The trifluoromethyl group also increases the compound’s lipophilicity, which can influence its biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c1-24(2)17-5-3-4-15(12-17)19(26)25-10-11-27-18(13-25)14-6-8-16(9-7-14)20(21,22)23/h3-9,12,18H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFNXMRPJMMHTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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